Cyclomusalenone

Vue d'ensemble

Description

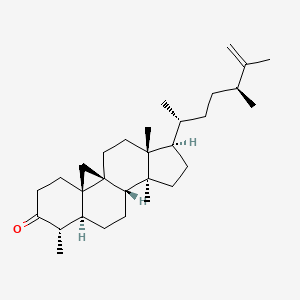

Cyclomusalenone is a natural product that can be isolated from Musa sapientum (banana peel) and related plant species such as Musa balbisiana and Musa errans. It belongs to the class of cycloartane nor-triterpenoids . Notably, cyclomusalenone has been found to exhibit a hypoglycemic effect in rat diabetes models, reducing glucose levels significantly . Its chemical structure and properties make it an intriguing compound for further study.

Synthesis Analysis

Cyclomusalenone can be obtained from banana peel, and its synthesis involves various transformations. One notable method is ozonolysis . When cyclomusalenone O-methylketoxime undergoes joint ozonolysis with methyltrifluoromethylketone, it forms a mixture of stereoisomeric 1,2,4-trioxolanes and N-methoxylactam . Additionally, the x-ray crystal structure analysis confirmed the structure of a derivative, namely (24S)-24-methyl-29-nor-cycloart-3,25-dione .

Molecular Structure Analysis

Chemical Reactions Analysis

Cyclomusalenone can undergo various transformations, including oxidative reactions. Low-temperature ozonolysis affects the C25 (27) double bond , leading to the formation of (24S)-24-methyl-29-nor-cycloart-3,25-dione .

Applications De Recherche Scientifique

Source and Extraction

Cyclomusalenone is a cycloartane nor-triterpenoid . It is extracted from the banana peel of plants such as Musa sapientum, M. balbisiana, and M. errans .

Hypoglycemic Effect

Cyclomusalenone exhibits a hypoglycemic effect in rat diabetes models . At a dose of 2.62 mg/kg, it reduces the glucose level by 45% .

Ozonolysis

Cyclomusalenone undergoes ozonolysis, affecting the C25 (27) double bond and forming (24 S )-24-methyl-29-nor-cycloart3,25-dione . This process is used to study the properties of cyclomusalenone .

Derivative Synthesis

Esterified derivatives of cyclomusalenone have been prepared . These derivatives are used for further study and application .

α-Glucosidase Inhibition

A series of oxygen and nitrogen derivatives of 29-norcycloartane triterpenoids have been synthesized based on cyclomusalenone . These compounds have been evaluated for their inhibitory activity against α-glucosidase . Among the tested compounds, 2,3-isoxazolocyclomusalenone is discovered as a potent α-glucosidase inhibitor .

Diabetes Mellitus Treatment

Cyclomusalenone and its derivatives have potential applications in the treatment of diabetes mellitus . They are found to be more effective and safer than many oral anti-diabetic drugs .

Orientations Futures

Mécanisme D'action

Target of Action

Cyclomusalenone, a natural product isolated from the banana plant species Musa sapientum , primarily targets the enzyme α-glucosidase . This enzyme is located in the epithelium of the small intestine and is responsible for the hydrolysis of glucose from disaccharides and oligosaccharides .

Mode of Action

Cyclomusalenone acts as an inhibitor of α-glucosidase . By binding to this enzyme, it prevents the breakdown of complex carbohydrates into glucose. This inhibition delays carbohydrate digestion, prolongs the overall carbohydrate digestion time, and thus reduces the rate of glucose absorption .

Biochemical Pathways

The primary biochemical pathway affected by cyclomusalenone is the carbohydrate digestion pathway . By inhibiting α-glucosidase, cyclomusalenone disrupts the normal digestion of carbohydrates, leading to a decrease in the postprandial (after meal) rise in blood glucose levels .

Pharmacokinetics

Its hypoglycemic effect in rat diabetes models suggests that it is bioavailable and can exert its effects when administered orally .

Result of Action

The primary result of cyclomusalenone’s action is a reduction in blood glucose levels . In rat diabetes models, it has been found to exhibit a hypoglycemic effect, reducing the glucose level by 45% at a dose of 2.62 mg/kg .

Propriétés

IUPAC Name |

(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R,5S)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h20-24,26H,1,8-18H2,2-7H3/t20-,21+,22-,23+,24-,26-,27+,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXORQWZHHYMBR-WMHPZHBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CCC1=O)C)[C@H](C)CC[C@H](C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316915 | |

| Record name | Cyclomusalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91886690 | |

CAS RN |

30452-60-9 | |

| Record name | Cyclomusalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30452-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclomusalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Cyclomusalenone and where is it found?

A1: Cyclomusalenone is a naturally occurring triterpenoid compound. It is primarily found in the fruit peel of the Musa sapientum L. plant, commonly known as the banana. []

Q2: What are the potential applications of Cyclomusalenone and other compounds isolated from banana rhizome?

A2: Research suggests that Cyclomusalenone, alongside other compounds like 4-epicyclomusalenone and chlorogenic acid, found in banana rhizome exhibit promising antioxidant properties. [] These compounds have demonstrated efficacy in various in vitro antioxidant assays, indicating their potential use in the food, nutraceutical, and pharmaceutical industries. [] Further research is needed to explore their specific applications and potential benefits.

Q3: Is there any research on Cyclomusalenone's activity against specific diseases?

A3: While the provided research focuses on the isolation, identification, and antioxidant properties of Cyclomusalenone, there is no mention of its activity against specific diseases. Further research is needed to investigate potential therapeutic applications.

Q4: What is the structural difference between Cyclomusalenone and 4-epicyclomusalenone?

A4: Both compounds are 3-oxo-28-norcycloartane-type triterpenes. The "epi" in 4-epicyclomusalenone signifies a difference in the stereochemistry at the 4th carbon atom compared to Cyclomusalenone. This difference, while seemingly small, can significantly impact their biological activity and interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.